IA9
Description
Introduction to H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH
Structural Classification and Amino Acid Sequence Analysis
H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH is classified as a nonapeptide , a subset of oligopeptides comprising nine amino acid residues. Its linear sequence, expressed in single-letter notation as I-F-L-I-K-I-L-A-A , reveals a predominance of hydrophobic residues (isoleucine, leucine, phenylalanine, alanine) interspersed with a single lysine residue.
Molecular Composition
The peptide’s molecular formula is C51H88N10O10 , with a calculated molecular weight of 1001.3 g/mol . The presence of lysine introduces a cationic charge at physiological pH, while hydrophobic side chains facilitate membrane association and potential helical folding.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C51H88N10O10 | |
| Molecular Weight | 1001.3 g/mol | |
| Sequence (IUPAC) | H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH | |
| Hydrophobic Residues | 7/9 (77.8%) |
Secondary Structure Propensity
The peptide’s sequence suggests a propensity for α-helix or β-sheet formation, common secondary structures in polypeptides. Hydrophobic residues (e.g., Ile, Leu, Phe) often stabilize helical conformations through side-chain packing, while alternating patterns may favor β-strands. Computational modeling of IA9 predicts helical segments stabilized by intrachain hydrogen bonds, though experimental validation via circular dichroism or NMR is warranted.
Historical Context in Peptide Chemistry Research
Development and Rational Design
This compound emerged from the SCHOOL (Signaling Chain HOmoOligomerization) model, a framework for designing peptides that disrupt immune receptor signaling. Derived from residues 182–190 of human TREM-2, this compound was engineered to inhibit TREM-2/DAP-12 interactions in macrophages, thereby suppressing proinflammatory cytokine release. This approach contrasts with traditional ligand-blocking strategies, instead targeting receptor-transmembrane domain interactions.
Research Milestones
- 2022 : Preclinical studies demonstrated this compound’s efficacy in collagen-induced arthritis (CIA) models, reducing joint inflammation and synovial damage.
- 2023 : Structural optimization efforts focused on enhancing proteolytic stability through lipopeptide complex (LPC) formulations.
Comparative Analysis with Analogues
This compound shares structural motifs with earlier chemoattractant peptides, such as formyl-Met-Ile-Phe-Leu, which exhibited potent neutrophil activation via formylpeptide receptors. However, this compound’s lack of N-formylation and extended hydrophobic core distinguishes its mechanism, emphasizing receptor dimerization disruption over agonist activity.
Properties
Molecular Formula |
C51H88N10O10 |
|---|---|
Molecular Weight |
1001.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C51H88N10O10/c1-13-30(8)40(53)48(67)58-39(27-35-21-17-16-18-22-35)46(65)57-38(26-29(6)7)47(66)61-41(31(9)14-2)49(68)56-36(23-19-20-24-52)44(63)60-42(32(10)15-3)50(69)59-37(25-28(4)5)45(64)54-33(11)43(62)55-34(12)51(70)71/h16-18,21-22,28-34,36-42H,13-15,19-20,23-27,52-53H2,1-12H3,(H,54,64)(H,55,62)(H,56,68)(H,57,65)(H,58,67)(H,59,69)(H,60,63)(H,61,66)(H,70,71)/t30-,31-,32-,33-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
YGAXWOZRRZEXOC-HJHCWGAFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Strategies
Fmoc/tBu Protection Scheme
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the cornerstone of modern SPPS due to its orthogonality and compatibility with automated synthesis. For H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH, the C-terminal alanine is anchored to a resin (e.g., Wang or Rink amide) via its carboxyl group. Sequential coupling proceeds from C- to N-terminus, with Fmoc removal at each step using 20% piperidine in DMF. The hydrophobic sequence (Ile, Leu, Phe) necessitates extended coupling times (30–60 min) to mitigate aggregation.
Key Parameters
Solution-Phase Fragment Condensation
For segments prone to SPPS truncation (e.g., Ile-Lys-Ile), fragment coupling in solution ensures higher purity:
Protected Fragment Synthesis
Hybrid Solid-Phase/Solution-Phase Approaches
Combining SPPS for stable regions (Ala-Ala) and solution-phase for aggregation-prone motifs optimizes efficiency:
Purification and Characterization
Cleavage and Deprotection
HPLC Purification
Challenges and Mitigation Strategies
Innovations in Synthesis Efficiency
Case Study: Industrial-Scale Production
Process Parameters (Bachem Protocol)
Cost Analysis
| Step | Cost Contribution (%) |
|---|---|
| Resin | 38 |
| Amino Acids | 45 |
| Solvents/Reagents | 12 |
| Purification | 5 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.
Substitution: Peptides can undergo substitution reactions, where one amino acid is replaced by another through chemical modification.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.
Scientific Research Applications
Chemistry
Peptides like “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” are used as model compounds in studying peptide synthesis, structure, and function. They help in understanding the principles of peptide bond formation and stability.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It serves as a tool to investigate the role of specific amino acid sequences in biological processes.
Medicine
Peptides have therapeutic potential in medicine. They can be used as drugs or drug delivery systems. This specific peptide could be explored for its potential in treating diseases or as a biomarker for certain conditions.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions. They are also employed in the production of biodegradable materials.
Mechanism of Action
The mechanism of action of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparison with Similar Compounds
Structural and Functional Similarities
Table 1: Key Features of H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH and Analogous Peptides
Key Observations:
- Charge and Hydrophobicity : The target peptide has a lower net charge (+1) compared to UP-5 (+5) and M(LLKK)2M (+4), which may reduce its electrostatic interaction with negatively charged bacterial membranes. However, its high proportion of hydrophobic residues (6/9) could compensate by enhancing membrane penetration .
- Sequence Motifs : M(LLKK)2M employs a repeating Leu-Lys-Lys motif, optimizing both hydrophobicity and charge for antimicrobial activity. The target peptide lacks such repetitive motifs but shares clustering of Ile and Leu residues, which may promote helical structures or membrane integration .
- Functional Diversity: YFCLT () demonstrates that even short peptides with aromatic (Phe, Tyr) and sulfur-containing (Cys) residues can exhibit non-antimicrobial roles, such as protecting HepG2 cells from alcohol-induced oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
